N,5,6-Trimethylpyrimidin-4-amine
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Overview
Description
N,5,6-Trimethylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three methyl groups attached to the nitrogen at position 5 and the carbons at positions 5 and 6 of the pyrimidine ring, along with an amine group at position 4. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-Trimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N,5,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,5,6-Trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,5,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-N,N,6-trimethylpyrimidin-4-amine
- 2,4,6-Trimethylpyrimidine
- 4-Amino-2,6-dimethylpyrimidine
Uniqueness
N,5,6-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,5,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-6(2)9-4-10-7(5)8-3/h4H,1-3H3,(H,8,9,10) |
InChI Key |
DPALXMARPIMVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1NC)C |
Origin of Product |
United States |
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